molecular formula C19H15N3O5S B2913717 2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 1809476-55-8

2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2913717
CAS No.: 1809476-55-8
M. Wt: 397.41
InChI Key: FQVMRYKMBBRIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates multiple pharmaceutically relevant functional groups, including an isoindoline-1,3-dione (phthalimide) moiety and a 1,2,4-oxadiazole ring linked via a phenylsulfonylmethyl bridge. The 1,2,4-oxadiazole heterocycle is widely recognized as a privileged scaffold in the design of bioactive molecules, with derivatives demonstrating a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects . Furthermore, the sulfonamide group is a classic pharmacophore present in many therapeutic agents, known to inhibit enzymes like carbonic anhydrase, which play roles in conditions ranging from glaucoma to cancer . The specific structural features of this compound suggest potential as a key intermediate or candidate for developing novel enzyme inhibitors. Researchers can leverage this compound in high-throughput screening campaigns, as a building block for the synthesis of more complex chemical libraries, or for detailed mechanistic studies targeting specific enzymes. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[2-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c23-18-14-8-4-5-9-15(14)19(24)22(18)11-10-17-20-16(21-27-17)12-28(25,26)13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVMRYKMBBRIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione are dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the central nervous system.

Mode of Action

This compound interacts with its targets by binding to the dopamine receptors, particularly at the allosteric binding site . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.

Biochemical Pathways

Upon binding to the dopamine receptors, the compound can affect several biochemical pathways. These include pathways involved in neurotransmission , mood regulation , and motor control . The downstream effects of these changes can vary, but they often result in altered neuronal activity and changes in behavior.

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys. These properties can impact the compound’s bioavailability and its overall effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action can be diverse, depending on the specific context and the pathways involved. For example, in a Parkinsonism mouse model, a similar compound was shown to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects. Therefore, these factors should be carefully controlled in experimental settings to ensure reliable and reproducible results.

Biological Activity

The compound 2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS Number: 1573547-64-4) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical formula of the compound is C13H14N4O3SC_{13}H_{14}N_4O_3S, with a molecular weight of 306.34 g/mol. The structure includes an isoindoline core linked to a phenylsulfonylmethyl group and an oxadiazole moiety, which are known to influence its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives containing the oxadiazole ring possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .

2. Analgesic Effects
In vivo studies have indicated that related compounds exhibit analgesic properties. One study found that a derivative showed analgesic activity significantly greater than that of metamizole sodium (a common analgesic), indicating potential applications in pain management .

3. Cytotoxicity and Antitumor Activity
Research suggests that the compound may have cytotoxic effects against certain cancer cell lines. The presence of the isoindoline structure has been associated with increased antitumor activity, making it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • PI3K Inhibition : Similar compounds have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Modulation of Inflammatory Pathways : The phenylsulfonyl group may interact with inflammatory mediators, thus reducing inflammation and pain perception .

Case Studies and Research Findings

StudyFindings
Acute Toxicity Study (2021) Demonstrated low toxicity in laboratory mice with comparable results from in silico predictions using GUSAR and PASS software .
Antimicrobial Efficacy (2020) Showed significant activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Analgesic Activity Evaluation (2021) Found to possess analgesic activity 1.6 times greater than metamizole sodium in mouse models .

Comparison with Similar Compounds

Structural Variations in Isoindoline-1,3-dione Derivatives

Compound Name Linker Type/Substituents on Oxadiazole Key Structural Differences vs. Target Compound Biological Activity (if reported) Reference
2-(4-(3-(Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione Phenyl-acryloyl group (no oxadiazole) Replaces oxadiazole with acryloyl-indole moiety Cholinesterase inhibition assays (no data)
2-(4-(2-(4-(1H-Indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione Ethyl linker to dihydropyridine-indole system (no oxadiazole) Substitutes oxadiazole with dihydropyridine-indole Not reported
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Methyl linker; isopropyl substituent on oxadiazole Shorter linker (methyl vs. ethyl); simpler substituent Not reported
5-(Dimethylamino)-2-(2-(4-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethyl)... Ethyl-phenoxy linker; trifluoromethylphenyl on oxadiazole Phenoxy bridge; electron-withdrawing CF₃ group Not reported
2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione Propyl linker; methylsulfonyl and isopropyl on oxadiazole Longer linker (propyl); dual substituents (sulfone + alkyl) Not reported

Key Observations

Linker Flexibility: The target compound’s ethyl linker balances flexibility and steric demands compared to methyl () or propyl () variants. Ethyl chains optimize spatial orientation for receptor binding without excessive hydrophobicity. Phenoxy bridges () introduce rigidity but may reduce solubility.

Trifluoromethylphenyl () enhances lipophilicity and metabolic stability, while isopropyl () provides steric hindrance without electronic effects.

Biological Implications :

  • Isoindoline-dione derivatives with acryloyl groups () or indole systems () show activity in neurological targets (e.g., cholinesterase), suggesting the target compound may have similar applications.
  • Sulfone-containing analogs (e.g., ) are often explored in anti-inflammatory or anticancer contexts due to sulfone’s role in modulating enzyme activity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally similar isoindoline-1,3-dione derivatives often involves multistep reactions. For example, details a reflux-based protocol using sodium acetate in acetic acid to form thiazole-indole hybrids, which can be adapted for this compound. Key considerations include:

  • Reagent Stoichiometry: Excess aldehyde (0.11 mol vs. 0.1 mol thiazolone) improves condensation efficiency.
  • Solvent Selection: Acetic acid acts as both solvent and catalyst, enabling cyclization at reflux temperatures (3–5 hours).
  • Purification: Sequential washing (acetic acid, water, ethanol, diethyl ether) followed by recrystallization in DMF/acetic acid mixtures enhances purity .
    For oxadiazole ring formation, highlights the use of dehydrating agents (e.g., POCl₃) to facilitate cyclization of amidoxime intermediates.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic methods is critical:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch of isoindoline-1,3-dione at ~1700 cm⁻¹, S=O stretch of phenylsulfonyl at ~1150–1350 cm⁻¹) .
  • NMR Analysis:
    • ¹H NMR: Detect protons adjacent to the oxadiazole ring (δ 3.5–4.5 ppm for –CH₂– groups) and aromatic protons (δ 7.0–8.5 ppm).
    • ¹³C NMR: Confirm carbonyl carbons (isoindoline-dione C=O at ~165–170 ppm) and oxadiazole C=N signals .
  • X-ray Crystallography: Resolve bond angles and torsional strain in the oxadiazole-isoindoline core (see for analogous structures).

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during 1,2,4-oxadiazole ring formation?

Methodological Answer: Regioselectivity in oxadiazole synthesis depends on precursor design and reaction kinetics:

  • Precursor Optimization: Use nitrile oxides or amidoximes with electron-withdrawing groups (e.g., phenylsulfonyl) to direct cyclization. demonstrates that steric hindrance from substituents (e.g., methyl groups) can bias ring closure .
  • Catalytic Control: Transition metals (e.g., Cu(I)) or Lewis acids (e.g., ZnCl₂) may stabilize intermediates, favoring 1,2,4-oxadiazole over 1,3,4-isomers .
  • Kinetic Studies: Monitor reaction progress via HPLC or TLC to identify optimal termination points, minimizing byproduct formation.

Q. How does the phenylsulfonylmethyl group influence the compound’s reactivity and pharmacological activity?

Methodological Answer: The phenylsulfonylmethyl moiety introduces both electronic and steric effects:

  • Electronic Effects: The sulfonyl group is strongly electron-withdrawing, polarizing adjacent bonds and enhancing electrophilicity at the oxadiazole ring. This may increase reactivity in nucleophilic substitution or Michael addition reactions .
  • Biological Implications: Sulfonyl groups are common in enzyme inhibitors (e.g., sulfonamide drugs) due to their ability to hydrogen-bond with active sites. suggests isoindoline-dione derivatives with sulfonyl substituents exhibit improved binding to kinase targets .
  • Structure-Activity Relationship (SAR): Computational modeling (e.g., DFT or molecular docking) can predict how substituent position affects bioactivity.

Q. What methodologies assess the environmental persistence and ecotoxicological risks of this compound?

Methodological Answer: Environmental impact studies require a tiered approach:

  • Physicochemical Properties: Determine logP (octanol-water partition coefficient) and hydrolysis half-life to predict bioaccumulation ( recommends OECD 117 and 111 guidelines) .
  • Biotic/Abiotic Degradation: Use soil or water microcosms spiked with the compound, analyzing degradation products via LC-MS. ’s INCHEMBIOL project employs long-term (~6-year) monitoring to track transformation pathways .
  • Ecotoxicity Assays: Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, algae) using OECD 201–203 protocols.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

Methodological Answer: Yield variations often stem from subtle differences in:

  • Purification Methods: Recrystallization solvents (e.g., DMF vs. ethanol) impact recovery rates ( vs. 6) .
  • Catalyst Purity: Trace metals in sodium acetate () or residual water in POCl₃ () may alter reaction efficiency.
  • Scale Effects: Pilot-scale reactions () often report lower yields due to heat/mass transfer limitations vs. small-scale lab syntheses.

Experimental Design for Biological Activity Studies

Q. What in vitro/in vivo models are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Antimicrobial Activity: Follow ’s protocol using fungal/bacterial strains (e.g., Candida albicans, Staphylococcus aureus) in broth microdilution assays (CLSI M27/M38 guidelines).
  • Anticancer Screening: Use NCI-60 cell lines with dose-response curves (IC₅₀ determination) and apoptosis markers (e.g., caspase-3 activation) .
  • In Vivo Models: Zebrafish (Danio rerio) embryos or murine models assess bioavailability and toxicity (’s ecosystem-level approach) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.